1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine 1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 900010-60-8
VCID: VC11868957
InChI: InChI=1S/C21H21FN2O3S/c1-15-14-16(9-10-20(15)27-2)28(25,26)24-13-12-23-11-5-8-19(23)21(24)17-6-3-4-7-18(17)22/h3-11,14,21H,12-13H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.5 g/mol

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

CAS No.: 900010-60-8

Cat. No.: VC11868957

Molecular Formula: C21H21FN2O3S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine - 900010-60-8

Specification

CAS No. 900010-60-8
Molecular Formula C21H21FN2O3S
Molecular Weight 400.5 g/mol
IUPAC Name 1-(2-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C21H21FN2O3S/c1-15-14-16(9-10-20(15)27-2)28(25,26)24-13-12-23-11-5-8-19(23)21(24)17-6-3-4-7-18(17)22/h3-11,14,21H,12-13H2,1-2H3
Standard InChI Key KOMQFRICGKTHHP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC

Introduction

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core, a 2-fluorophenyl group, and a sulfonamide moiety derived from 4-methoxy-3-methylbenzenesulfonic acid. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially influencing its biological interactions.

Synthesis Methods

The synthesis of compounds similar to 1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step reactions requiring specific conditions such as temperature control, solvents, and catalysts to enhance yields and selectivity. Common solvents include dimethylformamide or acetonitrile, and catalysts like triethylamine may be used.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to analyze the molecular structure by identifying the types of hydrogen and carbon atoms present.

  • X-ray Crystallography: Provides detailed structural information by determining the arrangement of atoms within the molecule.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamideContains a piperidine ringDifferent pharmacological profile due to piperidine substitution
N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideIncorporates an oxazinan structurePotentially different biological activity due to oxazinan framework
N-[(3-fluorophenyl)methyl]-2-[1-oxo-7-(1H-pyrazol-4-yl)-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetamideFeatures a pyrazol derivativeDistinctive reactivity patterns due to pyrazol substitution
1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]pyrazine core with a sulfonamide moietyPotential biological activity influenced by fluorine and sulfonamide groups

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